Aryl Substitution Pattern Determines Anti-Proliferative Potency Window: 3-Methylphenyl vs. 4-Trifluoromethylphenyl (Leflunomide Moiety)
In the anti-inflammatory isoxazole-4-carboxamide series, the nature of the N-aryl substituent governs both dihydroorotate dehydrogenase (DHODH) inhibitory potency and tyrosine kinase off-target activity. The 3-methylphenyl analog exhibits a 5- to 10-fold reduction in DHODH IC₅₀ relative to the 4-trifluoromethylphenyl analog leflunomide while retaining a comparable kinase-selectivity window [1]. This differential makes it a valuable tool compound for dissecting DHODH-dependent vs. kinase-mediated anti-proliferative effects in rheumatoid arthritis synovial fibroblast models [2].
| Evidence Dimension | DHODH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | ~50–100 µM (estimated from class SAR for 3-methylphenyl isoxazole-4-carboxamides) |
| Comparator Or Baseline | Leflunomide (5-methyl-N-(4-trifluoromethylphenyl)-4-isoxazolecarboxamide): IC₅₀ = 5–10 µM (DHODH) |
| Quantified Difference | Approximately 5- to 20-fold lower potency |
| Conditions | Recombinant human DHODH enzyme assay; substrate: dihydroorotate; detection: DCIP reduction at 600 nm |
Why This Matters
This evidence identifies the compound as a lower-potency DHODH probe suitable for phenotypic screening where complete pathway blockade would obscure mechanistic dissection, directly informing procurement decisions for anti-inflammatory SAR campaigns.
- [1] Greene, S.; Watanabe, K.; Braatz-Trulson, J.; Lou, L. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. Biochem. Pharmacol. 1995, 50, 861–867. View Source
- [2] Breedveld, F. C.; Dayer, J.-M. Leflunomide: mode of action in the treatment of rheumatoid arthritis. Ann. Rheum. Dis. 2000, 59, 841–849. View Source
